4-(aminomethyl)-N-methylpyrimidin-2-amine

PNMT inhibition binding affinity in vitro assay

This 2,4-disubstituted pyrimidine is a critical baseline scaffold for medicinal chemistry. The N-methyl group at C2 reduces hydrogen-bond donor capacity vs. unsubstituted amino analogs, improving membrane permeability and blood-brain barrier potential. The 4-aminomethyl handle provides a solvent-exposed attachment point for linkers, solubility tags, or PROTAC warheads without disrupting kinase hinge binding. Its measured PNMT binding affinity (Ki=1.11 mM) enables use as a negative control in SAR campaigns. Researchers optimizing CNS-penetrant inhibitors or developing PROTACs should procure this specific isomer over 5-aminomethyl (CAS 672324-80-0) or 4-(aminomethyl)pyrimidin-2-amine (CAS 929973-95-5).

Molecular Formula C6H10N4
Molecular Weight 138.17 g/mol
CAS No. 847695-71-0
Cat. No. B1466266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(aminomethyl)-N-methylpyrimidin-2-amine
CAS847695-71-0
Molecular FormulaC6H10N4
Molecular Weight138.17 g/mol
Structural Identifiers
SMILESCNC1=NC=CC(=N1)CN
InChIInChI=1S/C6H10N4/c1-8-6-9-3-2-5(4-7)10-6/h2-3H,4,7H2,1H3,(H,8,9,10)
InChIKeyCSZWZISYKLMJRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Aminomethyl)-N-methylpyrimidin-2-amine (CAS 847695-71-0): Chemical Identity and Baseline Properties for Research Procurement


4-(Aminomethyl)-N-methylpyrimidin-2-amine (CAS 847695-71-0) is a heterocyclic aromatic amine belonging to the 2-aminopyrimidine class, with the molecular formula C6H10N4 and a molecular weight of 138.17 g/mol . The compound features a pyrimidine core substituted at the 2-position with a methylamino group (-NHCH3) and at the 4-position with an aminomethyl group (-CH2NH2), a substitution pattern that distinguishes it from simpler aminopyrimidine analogs such as 4-(aminomethyl)pyrimidin-2-amine (CAS 929973-95-5) or 5-(aminomethyl)pyrimidin-2-amine (CAS 672324-80-0) . The presence of both a secondary amine at C2 and a primary aminomethyl side chain at C4 provides two distinct nucleophilic handles for derivatization, while the N-methyl group modulates hydrogen-bonding capacity and lipophilicity relative to unsubstituted 2-amino analogs. This scaffold serves as a versatile building block in medicinal chemistry, with the pyrimidine core recognized as a key pharmacophore capable of engaging ATP-binding pockets in kinases and other nucleotide-dependent enzymes through hydrogen-bonding interactions with the hinge region [1].

Why Generic Aminomethylpyrimidine Substitution Fails: Structural Determinants of Target Engagement and Selectivity in 4-(Aminomethyl)-N-methylpyrimidin-2-amine (CAS 847695-71-0)


Aminomethylpyrimidines cannot be considered interchangeable procurement items, as subtle variations in substitution position and N-alkylation status produce profound differences in biological activity, target engagement, and physicochemical properties. The 4-aminomethyl-2-aminopyrimidine scaffold is a privileged pharmacophore in kinase inhibitor design, where the pyrimidine nitrogen atoms form critical hydrogen bonds with the kinase hinge region while the 4-aminomethyl group extends into the solvent-exposed region or selectivity pocket, depending on the specific kinase target [1]. Replacement of the 2-amino group with a 2-methylamino substituent, as in 4-(aminomethyl)-N-methylpyrimidin-2-amine, alters hydrogen-bond donor/acceptor capacity relative to unsubstituted 2-amino analogs, thereby modifying kinase binding profiles and influencing aqueous solubility. Studies on DPP-IV inhibitors have demonstrated that systematic optimization of aminomethylpyrimidine substituents can achieve up to a 10⁵-fold increase in potency compared to initial leads, underscoring that even seemingly minor structural modifications translate into order-of-magnitude differences in functional activity [2]. Furthermore, position-specific substitution matters critically: 4-aminomethyl versus 5-aminomethyl regioisomers present different spatial orientations of the amine handle, which affects both downstream synthetic accessibility and biological target engagement. Generic substitution without structural verification risks compromising both synthetic yields in derivatization chemistry and the validity of structure-activity relationship (SAR) conclusions.

Quantitative Differentiation Evidence for 4-(Aminomethyl)-N-methylpyrimidin-2-amine (CAS 847695-71-0) Versus Structural Analogs


PNMT Binding Affinity of 4-(Aminomethyl)-N-methylpyrimidin-2-amine as a Weak-Binding Reference Probe

4-(Aminomethyl)-N-methylpyrimidin-2-amine has been quantitatively characterized as a weak inhibitor of phenylethanolamine N-methyltransferase (PNMT), exhibiting a binding affinity (Ki) of 1.11 × 10⁶ nM (1.11 mM) in a radiochemical in vitro assay using bovine PNMT [1]. While this affinity is low and the compound is not a potent PNMT inhibitor, this data point establishes a quantitative baseline for the unadorned 4-aminomethyl-2-(methylamino)pyrimidine scaffold. In contrast, more elaborated aminomethylpyrimidine derivatives reported in the DPP-IV inhibitor literature have achieved up to 10⁵-fold improvements in potency through systematic optimization of aromatic substituents and side chains [2]. This wide dynamic range in measurable activity between the minimal scaffold and optimized analogs provides researchers with a well-defined negative-control or reference standard for structure-activity relationship (SAR) campaigns.

PNMT inhibition binding affinity in vitro assay

CDK5 Inhibition by Extended 4-Aminomethyl-2-(methylamino)pyrimidine Derivative Demonstrates Scaffold Utility

A derivative of 4-(aminomethyl)-N-methylpyrimidin-2-amine bearing an extended aryl substitution pattern (N-(4-(3-(2-(methylamino)pyrimidin-4-yl)phenoxy)phenyl)benzamide scaffold) demonstrated an IC50 value of 1.00 × 10³ nM (1.00 μM) against cyclin-dependent kinase 5 (CDK5) in a homogeneous time-resolved fluorescence (HTRF) assay [1]. This activity level is modest compared to optimized kinase inhibitors but confirms that the 4-aminomethyl-2-(methylamino)pyrimidine core can engage the ATP-binding site of CDK5 when appropriately elaborated. For reference, structurally distinct aminopyrimidine kinase inhibitors such as the GSK3α/β inhibitor CHIR99021 achieve IC50 values of 10 nM and 6.7 nM, respectively, representing a >100-fold improvement in potency achieved through optimized substitution patterns . The 1.00 μM IC50 of this specific derivative establishes the scaffold as a viable starting point for medicinal chemistry optimization rather than a final optimized candidate.

CDK5 inhibition kinase assay HTRF

Hydrogen-Bond Donor/Acceptor Profile Distinguishes N-Methyl from 2-Amino Unsubstituted Analogs

The presence of an N-methyl group at the 2-position of 4-(aminomethyl)-N-methylpyrimidin-2-amine fundamentally alters its hydrogen-bonding profile relative to 2-amino unsubstituted analogs such as 4-(aminomethyl)pyrimidin-2-amine (CAS 929973-95-5). The secondary amine (-NHCH3) at C2 in the target compound reduces the number of hydrogen-bond donor sites from two (in primary 2-amino analogs) to one, while maintaining hydrogen-bond acceptor capacity via the pyrimidine ring nitrogens. This modulation of donor/acceptor stoichiometry can be quantitatively compared: the target compound has a polar surface area (PSA) of approximately 63.8 Ų based on structural calculation for closely related 2-methylamino-4-aminopyrimidine scaffolds [1], whereas unsubstituted 2-amino-4-aminomethylpyrimidine analogs exhibit higher PSA values due to the additional hydrogen-bond donor . The N-methyl modification also increases calculated LogP by approximately 0.5–0.7 log units compared to the unsubstituted 2-amino analog, reflecting enhanced lipophilicity that influences membrane permeability and aqueous solubility [2].

hydrogen bonding physicochemical properties molecular design

Positional Regioisomer Differentiation: 4-Aminomethyl Versus 5-Aminomethyl Substitution Patterns

The position of the aminomethyl group on the pyrimidine ring constitutes a critical structural discriminator among aminomethylpyrimidine isomers. 4-(Aminomethyl)-N-methylpyrimidin-2-amine bears the aminomethyl substituent at the 4-position, whereas related isomers such as 5-(aminomethyl)pyrimidin-2-amine (CAS 672324-80-0) bear the aminomethyl group at the 5-position . This positional difference produces distinct electronic environments due to differing proximity to the pyrimidine ring nitrogens: the 4-position aminomethyl group is ortho to the N3 nitrogen and meta to the N1 nitrogen, whereas the 5-position aminomethyl group is meta to both ring nitrogens . In kinase inhibitor design, the 4-aminomethyl orientation positions the amine handle toward the solvent-exposed region when the pyrimidine core engages the hinge region, whereas 5-substituted analogs project the handle into the ribose pocket or selectivity cleft, resulting in fundamentally different kinase selectivity profiles [1]. Molecular dynamics simulations of aminomethylpyrimidine inhibitors bound to DPP-IV have demonstrated that even subtle changes in substitution position significantly alter binding free energies and interaction networks [2].

regioisomer positional isomer synthetic handle

Research and Industrial Application Scenarios for 4-(Aminomethyl)-N-methylpyrimidin-2-amine (CAS 847695-71-0) Based on Quantitative Differentiation Evidence


SAR Baseline Reference for Aminomethylpyrimidine Kinase Inhibitor Optimization Programs

The quantified PNMT binding affinity (Ki = 1.11 mM) [7] establishes 4-(aminomethyl)-N-methylpyrimidin-2-amine as a minimal-scaffold baseline reference for structure-activity relationship campaigns. Researchers synthesizing libraries of 4-aminomethyl-2-aminopyrimidine derivatives can use this compound as a negative control or zero-point reference to quantify the magnitude of potency improvements conferred by additional substituents. The demonstrated 10⁵-fold activity difference between this minimal scaffold and optimized DPP-IV inhibitors provides a validated dynamic range for detecting SAR-driven potency enhancements. This application is particularly relevant for hit-to-lead programs targeting kinases where the pyrimidine hinge-binding motif is desired.

Hydrogen-Bond-Modulated Building Block for Tuning Physicochemical Properties in Lead Optimization

The reduced hydrogen-bond donor count (one versus two) and increased calculated LogP (~0.5-0.7 units higher) of 4-(aminomethyl)-N-methylpyrimidin-2-amine relative to unsubstituted 2-amino analogs [7] makes this compound the preferred procurement choice when medicinal chemists require a less polar, more membrane-permeable pyrimidine scaffold. The N-methyl substitution reduces PSA by approximately 5-10 Ų , which correlates with improved passive membrane permeability and potentially enhanced blood-brain barrier penetration [4]. This property profile is advantageous when optimizing CNS-targeted kinase inhibitors or when reducing aqueous solubility is desired to improve oral absorption characteristics.

Position-Specific Synthetic Intermediate for Kinase-Directed Derivatization

The 4-position aminomethyl group of this compound projects the amine handle into the solvent-exposed region when the pyrimidine core engages the kinase hinge region, whereas 5-aminomethyl isomers project into the selectivity pocket [7]. Researchers pursuing kinase inhibitor programs where solvent-exposed derivatization is desired should specifically procure the 4-aminomethyl isomer (CAS 847695-71-0) rather than the 5-aminomethyl isomer (CAS 672324-80-0). The 4-aminomethyl handle provides an attachment point for solubility-enhancing groups, linker moieties for PROTAC development, or fluorescent tags for cellular imaging studies without disrupting critical hinge-binding interactions .

Weak-Binding Probe for Kinase Profiling Panels and Selectivity Screening

The demonstrated CDK5 inhibition (IC50 = 1.00 μM for an elaborated derivative) [7] indicates that the 4-aminomethyl-2-(methylamino)pyrimidine scaffold is kinase-engagement competent but not optimally potent. This property positions compounds containing this scaffold as useful weak-binding probes for kinase selectivity panels, where their modest affinity allows for detection of differential binding across kinase family members without saturating targets. In contrast to high-affinity inhibitors that may mask subtle selectivity differences due to assay detection limits, weak binders like this scaffold provide a more sensitive window for discriminating kinase-binding preferences in early-stage hit discovery campaigns.

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